Gpl X1 glycopeptidolipid

Description

Overview of the Mycobacterial Cell Envelope Architecture and its Distinctive Lipid Components

The mycobacterial cell envelope is a multi-layered structure. It consists of a plasma membrane surrounded by a thick cell wall, which in pathogenic species like Mycobacterium tuberculosis, is further enclosed by a capsule-like layer. nih.govnih.gov The cell wall core is a unique macromolecular structure composed of peptidoglycan covalently linked to arabinogalactan, which is in turn esterified to long-chain fatty acids known as mycolic acids. nih.govnih.gov These mycolic acids form the inner leaflet of an outer membrane-like structure termed the mycomembrane. nih.gov The outer leaflet of this mycomembrane is composed of a variety of non-covalently linked lipids and glycolipids, including the prominent glycopeptidolipids (GPLs). nih.govresearchgate.net This intricate arrangement creates a highly hydrophobic barrier that is essential for the bacterium's survival and interaction with its environment. researchgate.netasm.org

Classification and Structural Diversity of Glycopeptidolipids within the Mycobacterium Genus

Glycopeptidolipids are a major class of glycolipids found on the surface of many non-tuberculous mycobacteria (NTM). nih.govmicrobiologyresearch.org Their structures exhibit considerable diversity, which forms the basis for their classification and contributes to the serological specificity of different mycobacterial species. nih.govasm.org Broadly, GPLs can be categorized into two main types based on the composition of their peptide core. frontiersin.org

The most extensively studied group of GPLs are the C-mycoside types. These are characterized by a conserved lipopeptide core. frontiersin.org This core consists of a long-chain fatty acid, typically a 3-hydroxy or 3-methoxy fatty acid with 26 to 34 carbons, N-acylated to a tetrapeptide-amino alcohol, commonly D-phenylalanine-D-allo-threonine-D-alanine-L-alaninol. nih.govnih.gov The structural diversity within this class arises from the nature and arrangement of the sugar residues that glycosylate this core. nih.gov The allo-threonine and alaninol residues are the primary sites of glycosylation. nih.govnih.gov For instance, in Mycobacterium avium complex (MAC), the serovar-specific GPLs have a variable haptenic oligosaccharide attached to the 6-deoxy-talose, which is linked to the allo-threonine. asm.org This variation in the terminal sugar moieties is responsible for the high antigenicity and sero-specificity observed among different MAC serovars. nih.govasm.org

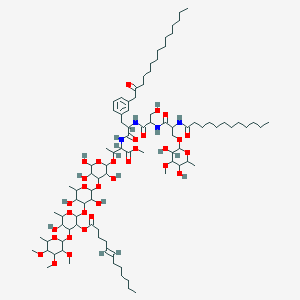

A distinct and less common class of GPLs are the serine-containing glycopeptidolipids. frontiersin.org These are characterized by the presence of serine residues within their peptide core, a feature absent in the C-mycoside type GPLs. nih.govnih.gov The archetypal example of this class is GPL X-1, which was first isolated from Mycobacterium xenopi. nih.govnih.gov Unlike the C-mycoside GPLs, GPL X-1 possesses a C12-tetrapeptidic core with the structure C12-Ser-Ser-Phe-aThr-OCH3. nih.gov This fundamental difference in the peptide backbone defines a separate class of mycobacterial glycopeptidolipids. nih.gov

Foundational Research and Evolution of Perspectives on Glycopeptidolipid Roles in Mycobacterial Pathobiology

Historically, GPLs were primarily recognized as species- or type-specific antigens, useful for the classification and serotyping of mycobacteria. nih.gov Early research focused on their structural elucidation to understand the chemical basis of their antigenicity. nih.govmicrobiologyresearch.org However, with the advent of advanced genetic and biochemical techniques, the understanding of GPL function has evolved significantly.

Research has now demonstrated that GPLs play multifaceted roles in mycobacterial physiology and pathogenesis. nih.govoup.com They are implicated in colony morphology, with GPL-producing strains typically exhibiting a smooth colony appearance, while mutants lacking GPLs have a rough morphology. microbiologyresearch.org Furthermore, GPLs are crucial for sliding motility and the formation of biofilms, which are important for environmental survival and colonization of host tissues. frontiersin.orgnih.gov More recently, studies have highlighted the immunomodulatory properties of GPLs, showing that they can influence the host's innate and adaptive immune responses. nih.govaai.org For example, in Mycobacterium abscessus, the presence of GPLs on the cell surface can mask underlying immunostimulatory molecules, preventing their recognition by host receptors like Toll-like receptor 2 (TLR2). aai.org This evolving perspective underscores the critical importance of GPLs, including unique structures like GPL X-1, in the complex interplay between mycobacteria and their hosts.

Properties

CAS No. |

134874-51-4 |

|---|---|

Molecular Formula |

C92H156N4O32 |

Molecular Weight |

1830.2 g/mol |

IUPAC Name |

[2-[2-[2-[3-[[2-[[2-[[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2-(dodecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3-(2-oxopentadecyl)phenyl]propanoyl]amino]-4-methoxy-4-oxobutan-2-yl]oxy-3,5,6-trihydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-5-hydroxy-6-methyl-4-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-dodec-5-enoate |

InChI |

InChI=1S/C92H156N4O32/c1-14-17-20-23-26-29-30-33-34-37-40-46-61(98)50-59-44-43-45-60(49-59)51-62(94-84(109)63(52-97)95-85(110)64(53-118-88-72(105)76(114-10)68(101)55(5)120-88)93-65(99)47-41-38-35-31-27-24-21-18-15-2)83(108)96-67(86(111)117-13)54(4)119-90-74(107)78(71(104)87(112)128-90)125-89-73(106)77(69(102)56(6)121-89)126-92-82(124-66(100)48-42-39-36-32-28-25-22-19-16-3)79(70(103)57(7)122-92)127-91-81(116-12)80(115-11)75(113-9)58(8)123-91/h32,36,43-45,49,54-58,62-64,67-82,87-92,97,101-107,112H,14-31,33-35,37-42,46-48,50-53H2,1-13H3,(H,93,99)(H,94,109)(H,95,110)(H,96,108)/b36-32+ |

InChI Key |

YNNDCUKXFWSZFW-WIKZRCHHSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCC/C=C/CCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |

Synonyms |

GPL X1 glycopeptidolipid GPL-X-1 GPL-X-I |

Origin of Product |

United States |

Isolation, Purification, and Preliminary Characterization of Glycopeptidolipid X 1 from Mycobacterium Xenopi

Methodological Approaches for the Isolation of Mycobacterial Glycopeptidolipids

The isolation of glycopeptidolipids from mycobacteria is a multi-step process that begins with the extraction of total lipids from the bacterial cells. A common and effective method involves the use of a chloroform (B151607) and methanol (B129727) solvent mixture. nih.gov This initial extraction yields a crude lipid mixture containing various lipid classes.

To specifically isolate the alkali-stable GPLs, the crude lipid extract is subjected to mild alkaline hydrolysis. oup.comasm.orgoup.com This step selectively removes alkali-labile lipids, leaving the GPLs intact. Following hydrolysis, the alkali-resistant GPLs are extracted using chloroform. oup.com This general approach has been widely applied for the isolation of GPLs from various mycobacterial species, including Mycobacterium avium complex and Mycobacterium smegmatis. oup.comasm.org

Subsequent purification steps are necessary to separate the GPLs from other co-extracted lipids. Techniques such as thin-layer chromatography (TLC) on silica (B1680970) gel plates are frequently employed for this purpose. oup.comasm.orgasm.org The separated GPLs can be visualized using reagents like anthrone (B1665570) in sulfuric acid, which reacts with the carbohydrate moieties of the GPLs. oup.com

Advanced Purification Techniques Applied to Glycopeptidolipid X-1

For the purification of Glycopeptidolipid X-1 (GPL X-1) to homogeneity in its native form, a more advanced technique, direct phase High-Performance Liquid Chromatography (HPLC), has been successfully utilized. nih.gov This method offers higher resolution and efficiency compared to traditional chromatographic techniques, allowing for the isolation of a pure form of GPL X-1. nih.govnih.gov

The application of direct phase HPLC was a crucial step in obtaining the highly purified GPL X-1 necessary for detailed structural elucidation and characterization. nih.gov This technique separates compounds based on their polarity, and its use underscores the specific physicochemical properties of GPL X-1 that differentiate it from other mycobacterial lipids.

Initial Recognition of Glycopeptidolipid X-1 as a Distinct Immunogenic Glycopeptidolipid Class

The initial characterization of the purified GPL X-1 revealed it to be a previously unknown immunogenic glycopeptidolipid. nih.gov This recognition was based on its unique chemical composition and structure, which set it apart from the well-characterized C-mycoside GPLs found in other mycobacteria. nih.govnih.gov

A key distinguishing feature of GPL X-1 is the presence of serine in its peptide core, a characteristic not previously observed in mycobacterial GPLs. nih.gov Structural analysis determined the peptide core to be composed of allothreonine, phenylalanine, and serine in a 1:1:2 molar ratio. nih.gov Further analysis, including cesium ion liquid secondary ion mass spectrometry, established the molecular mass of the native GPL X-1 to be 1828 Da and revealed that the tetrapeptide was amidified by a dodecanoic acid. nih.gov The complete structure of the lipopeptidic core was determined to be C12-Ser-Ser-Phe-aThr-OCH3. nih.gov This novel serine-containing lipotetrapeptide core firmly established GPL X-1 as the first member of a new class of mycobacterial glycopeptidolipids. nih.govnih.gov The immunogenic nature of GPLs, in general, suggests their potential as targets for serodiagnosis and their role in the host-pathogen interaction. researchgate.netfrontiersin.orgnih.gov

Comprehensive Structural Elucidation of Glycopeptidolipid X 1

Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization

The definitive characterization of GPL X-1 is achieved through a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography, each providing critical pieces of the structural puzzle.

Mass spectrometry (MS) is a cornerstone in the analysis of glycopeptidolipids, providing vital information on molecular mass and the sequence of the core structure. For GPL X-1, Cesium Ion Liquid Secondary Ion Mass Spectrometry (Cs+ LSIMS) was employed to determine the molecular mass of the native molecule, which was found to be 1828 Da. nih.gov This technique is particularly suited for large, non-volatile, and thermally labile molecules like GPLs.

To establish the complete structure of the lipopeptidic core, Pyrolysis Electron Impact-Mass Spectrometry (Py-EI-MS) was utilized. nih.gov This method involves controlled thermal degradation of the molecule followed by ionization, allowing for the sequential identification of the constituent amino acids and the fatty acyl group, confirming the C12-Ser-Ser-Phe-aThr-OCH3 structure. nih.gov

While not specified for GPL X-1 directly in the cited literature, Electron Impact-Mass Spectrometry (EI-MS) and Chemical Ionization-Mass Spectrometry (CI-MS) are fundamental techniques used in the broader analysis of GPL components, such as sugar residues. asm.orgnih.gov For instance, in the analysis of related mycobacterial GPLs, EI-MS and CI-MS of alditol acetate (B1210297) derivatives of sugar components help identify characteristic fragment ions, allowing for the determination of their structure, such as the cleavage patterns indicating a dideoxy-hexose structure. asm.orgnih.govasm.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the three-dimensional structure and connectivity of atoms within a molecule. For GPL X-1 and related compounds, a suite of NMR experiments is employed for an "in situ" analysis, meaning the structure of the monosaccharide residues and their alkali-labile groups can be determined on the whole, intact molecule. nih.gov

One-dimensional (1D) ¹H-NMR and ¹³C-NMR spectra offer a primary assessment of the molecular environment, for example, by identifying characteristic anomeric proton signals in the low-field region, which indicate the number and configuration of sugar residues. asm.orgnih.gov

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular architecture. Homonuclear correlation spectroscopy (COSY), such as ¹H-¹H COSY, is used to establish proton-proton coupling networks within individual amino acid and sugar residues. nih.govnih.gov This allows for the tracing of connections between adjacent protons. For a more comprehensive analysis, heteronuclear correlation techniques are essential. Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly powerful, as they reveal long-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This technique was instrumental in unambiguously determining the peptide and sugar sequences, as well as locating methyl groups and the attachment sites of the sugar moieties to the peptide core in related GPLs. nih.gov

Chromatographic methods are indispensable for both the purification of GPLs and the quantitative analysis of their constituent components after hydrolysis. GPL X-1 was initially purified to homogeneity in its native form using direct phase High-Performance Liquid Chromatography (HPLC). nih.gov

To determine the amino acid composition, the purified GPL X-1 was hydrolyzed, and the resulting amino acids were derivatized into phenylthiocarbamyl derivatives. These derivatives were then analyzed by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), which allowed for both the identification and stoichiometric quantification of the amino acid residues. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for analyzing the volatile derivatives of sugars and fatty acids obtained after hydrolysis and derivatization of GPLs. asm.org For example, alditol acetate derivatives of sugar components can be separated by GC and identified by their retention times and mass spectra, providing a clear profile of the glycosyl composition. asm.orgasm.org Similarly, fatty acid methyl esters (FAMEs) can be analyzed by GC-MS to identify the specific acyl chain linked to the peptide core. asm.org

Detailed Dissection of the Lipopeptidic Core Structure of Glycopeptidolipid X-1

The core of GPL X-1 is an unusual lipopeptide, the structure of which was meticulously pieced together using the aforementioned analytical strategies. nih.gov

Analysis of the peptide moiety of GPL X-1 was accomplished through RP-HPLC of its phenylthiocarbamyl amino acid derivatives. nih.gov This analysis definitively identified the presence of three distinct amino acids: allothreonine (aThr), phenylalanine (Phe), and serine (Ser). nih.gov Crucially, the chromatographic data also established the stoichiometry of these residues, revealing a molecular ratio of 1:1:2, respectively. nih.gov This finding indicated that the peptide core is a tetrapeptide. nih.gov

| Amino Acid Residue | Abbreviation | Stoichiometric Ratio |

|---|---|---|

| Allothreonine | aThr | 1 |

| Phenylalanine | Phe | 1 |

| Serine | Ser | 2 |

The nature of the lipid component connected to the tetrapeptide was deduced from mass spectrometry data. nih.gov Knowing the total molecular mass of the native GPL X-1 (1828 Da) from Cs+ LSIMS and the composition of the tetrapeptide and sugar components, researchers inferred that the tetrapeptide was amidified by a specific fatty acid. nih.gov This fatty acyl chain was identified as dodecanoic acid (C12). nih.gov The final, complete structure of the lipopeptidic core was established as C12-Ser-Ser-Phe-aThr-OCH3 through pyrolysis electron impact-mass spectrometry. nih.gov This was the first report of a mycobacterial glycopeptidolipid featuring a C12-tetrapeptidic core containing serine. nih.gov

| Fatty Acid | Systematic Name | Chemical Formula | Carbon Atoms |

|---|---|---|---|

| C12 | Dodecanoic Acid | C12H24O2 | 12 |

Establishment of the Tetrapeptide Sequence and its Unique Features

The core of Glycopeptidolipid (GPL) X-1 is a lipopeptidic structure. Analysis has established the presence of the amino acids allothreonine (aThr), phenylalanine (Phe), and serine (Ser) in a 1:1:2 ratio, respectively. nih.gov The complete structure of this lipopeptidic core has been identified as C12-Ser-Ser-Phe-aThr-OCH3. nih.gov This determination was achieved through methods such as pyrolysis electron impact-mass spectrometry performed on the native GPL X-1. nih.gov A notable and unique feature of this tetrapeptide is the presence of serine, which distinguishes it from other known mycobacterial glycopeptidolipids. nih.gov Further investigation into a related compound, GPL X-IIb, also isolated from Mycobacterium xenopi, revealed a similar lipotetrapeptide core with the structure C12-Ser-OMe-Ser-Phe-aThr-OMe, indicating that O-methylation of a serine residue is another key characteristic of this GPL family. nih.gov

Comprehensive Analysis of the Oligosaccharide Moiety of Glycopeptidolipid X-1

Identification of Constituent Monosaccharide Residues

The sugar components of GPL X-1 have been identified through various analytical techniques. The constituent monosaccharides include rhamnopyranosyl (Rhap), talopyranosyl (Talp), a 6-deoxyhexose, and glucopyranosyl (Glcp). nih.gov Specifically, the analysis identified 2-O-Acyl-α-L-Rhap, α-L-Rhap, 2,4-di-O-acyl-6-deoxy-α-L-Glcp, 2,3,4-tri-O-Me-α-L-Rhap, and 3-O-Me-6-deoxy-α-L-Talp. nih.gov The L absolute configuration for all these monosaccharide residues was confirmed by gas chromatography analysis. nih.gov

Localization and Characterization of Alkali-Labile Functional Groups

GPL X-1 contains several functional groups that are susceptible to cleavage under alkaline conditions, known as alkali-labile groups. These primarily include O-acyl and O-methyl groups. nih.gov A novel approach using two-dimensional 1H,1H correlated spectroscopy (COSY) on both the native and peracetylated forms of GPL X-1 allowed for the in-situ structural determination of these groups on the intact molecule. nih.gov This analysis identified the presence of 2-O-Acyl on one rhamnopyranosyl residue and 2,4-di-O-acyl on the 6-deoxy-α-L-glucopyranosyl residue. nih.gov O-methyl groups were located as 2,3,4-tri-O-Me on an α-L-rhamnopyranosyl residue and as a 3-O-Me on a 6-deoxy-α-L-talopyranosyl residue. nih.gov The presence of these alkali-labile groups is a significant structural feature of GPL X-1. nih.govnih.gov

Determination of Glycosidic Linkages and the Overall Oligosaccharide Sequence

The arrangement and connection of the monosaccharide units are defined by their glycosidic linkages. khanacademy.org In GPL X-1, the complete structure of the tetrasaccharide appendage was proposed as: 2,3,4-tri-O-Me-L-Rhap(α1→3)-2-O-Acyl-L-Rhap(α1→3)-2,4-di-O-Acyl-6-deoxy-L-Glcp(α1→4)-3-O-Me-6-deoxy-L-Talp. nih.gov The alpha anomeric configurations of these linkages were inferred from heteronuclear coupling constants. nih.gov Pyrolysis electron impact mass spectrometry of the peracetylated GPL X-1 was instrumental in determining this sequence. nih.gov

Structural Peculiarities and Divergences Distinguishing Glycopeptidolipid X-1 from C-Mycoside Glycopeptidolipids

GPL X-1 represents a new class of mycobacterial glycopeptidolipids, distinct from the more commonly known C-mycoside GPLs. nih.gov

One of the most significant differences is the composition of the peptide core. GPL X-1 possesses a tetrapeptide core containing two serine residues. nih.govnih.gov This is a stark contrast to the typical C-mycoside GPLs, which have a tripeptide-amino alcohol core of D-Phe-D-allo-Thr-D-Ala-L-alaninol. nih.govplos.org

Another key distinction is the presence of an O-methylated serine residue in related structures like GPL X-IIb, a feature not found in C-mycoside GPLs. nih.gov Furthermore, GPLs like those found in M. xenopi are alkali-labile due to the nature of their fatty acyl linkage to the peptide core, whereas C-type GPLs are alkali-stable. nih.govnih.gov

| Feature | Glycopeptidolipid X-1 | C-Mycoside Glycopeptidolipids |

| Peptide Core | Tetrapeptide: C12-Ser-Ser-Phe-aThr-OCH3 | Tripeptide-amino alcohol: Fatty acyl-D-Phe-D-allo-Thr-D-Ala-L-alaninol |

| Serine Presence | Contains two serine residues | Lacks serine in the core |

| O-Methylated Serine | Present in related GPLs (GPL X-IIb) | Absent |

| Alkali Stability | Alkali-labile | Alkali-stable |

| Primary Glycosylation Sites | Serine and allo-Threonine (in related GPLs) | allo-Threonine and Alaninol |

Biosynthetic Pathways and Genetic Regulation of Glycopeptidolipid X 1 Synthesis

Proposed Biosynthetic Route for the Serine-Containing Lipopeptidic Core of GPL X-1

The foundational structure of GPL X-1 is its lipopeptidic core. In Mycobacterium xenopi, this core is distinguished by the presence of serine, a characteristic that sets it apart from the more common C-type GPLs found in other mycobacteria like Mycobacterium smegmatis and Mycobacterium avium. nih.govnih.gov The proposed core of GPL X-1 is a C12-tetrapeptide, specifically C12-Ser-Ser-Phe-aThr-OCH3. nih.gov The assembly of this peptide backbone is a non-ribosomal process, orchestrated by modular enzymes known as non-ribosomal peptide synthetases (NRPSs). In related mycobacterial GPL synthesis, the genes mps1 and mps2 encode for such synthetases that are responsible for assembling the tripeptide-aminoalcohol moiety. nih.govnih.govfrontiersin.org It is hypothesized that a similar enzymatic system, adapted for the incorporation of serine, is responsible for the formation of the GPL X-1 core. The synthesis of the lipid component and its subsequent attachment to the peptide is a coordinated effort likely involving products of genes such as pks, fadD23, and papA3. nih.gov

Enzymatic Machinery and Substrate Specificity in Glycosylation of GPL X-1

The lipopeptide core of GPLs undergoes glycosylation, a critical step for their function, which is carried out by a series of glycosyltransferases. While the specific glycosyltransferases for GPL X-1 have not been fully elucidated, the well-studied pathways in other mycobacteria provide a strong model.

The initial glycosylation of the lipopeptide core is catalyzed by the glycosyltransferases Gtf1 and Gtf2. nih.govfrontiersin.orgnih.gov These enzymes are responsible for adding the initial sugar moieties, a 6-deoxy-α-L-talose (dTal) and an α-L-rhamnose, to the peptide core. frontiersin.orgnih.govnih.gov A third glycosyltransferase, Gtf3, is responsible for the addition of an extra rhamnose residue, leading to the formation of triglycosylated GPLs, which are considered more polar. nih.govfrontiersin.orgnih.govnih.gov

The biosynthesis of the sugar precursors themselves is also a key part of the process. The genes rmlA and rmlB are involved in the activation and epimerization of rhamnose, ensuring a ready supply of this essential sugar for the glycosyltransferases. nih.govnih.govfrontiersin.orgnih.gov

Table 1: Key Glycosylation Enzymes and Their Functions

| Enzyme/Gene | Function |

| Gtf1 | Adds the initial 6-deoxy-talose moiety to the lipopeptide core. nih.govfrontiersin.orgnih.govnih.gov |

| Gtf2 | Adds the initial rhamnose moiety to the lipopeptide core. nih.govfrontiersin.orgnih.govnih.gov |

| Gtf3 | Adds a second rhamnose residue to create triglycosylated GPLs. nih.govfrontiersin.orgnih.govnih.gov |

| RmlA | Involved in the biosynthesis of the rhamnose precursor. nih.govnih.govfrontiersin.orgnih.gov |

| RmlB | Involved in the biosynthesis of the rhamnose precursor. nih.govnih.govfrontiersin.orgnih.gov |

Characterization of Methylation and Acetylation Enzymes Involved in GPL X-1 Modifications

Further structural diversity and functional modulation of GPLs are achieved through modifications like methylation and acetylation. These reactions are catalyzed by specific methyltransferases and acetyltransferases.

In M. abscessus, which produces structurally similar GPLs, the O-methylation of the rhamnose sugar is carried out by a series of methyltransferases encoded by the genes rmt2, rmt3, and rmt4. nih.govnih.govfrontiersin.org Another methyltransferase, encoded by fmt, is responsible for the O-methylation of the lipid moiety. nih.govnih.govfrontiersin.org

Acetylation of the 6-deoxy-talose sugar is performed by acetyltransferases. While M. smegmatis has a single acetyltransferase gene (atf), M. abscessus possesses two, atf1 and atf2, which act sequentially to acetylate the sugar. nih.govnih.govfrontiersin.org This duplication and specialization of acetyltransferases suggest a more complex regulation of GPL structure in some species. nih.gov

Table 2: Modification Enzymes in GPL Biosynthesis

| Enzyme/Gene | Function |

| Rmt2 | O-methylation of the rhamnose residue. nih.govnih.govfrontiersin.org |

| Rmt3 | O-methylation of the rhamnose residue. nih.govnih.govfrontiersin.org |

| Rmt4 | O-methylation of the rhamnose residue. nih.govnih.govfrontiersin.org |

| Atf1 | Sequential acetylation of the 6-deoxy-talose residue. nih.govnih.govfrontiersin.org |

| Atf2 | Sequential acetylation of the 6-deoxy-talose residue. nih.govnih.govfrontiersin.org |

Identification and Functional Analysis of Genetic Loci and Gene Clusters Associated with GPL X-1 Biosynthesis

The genes responsible for the biosynthesis of GPLs are typically clustered together in a specific region of the mycobacterial chromosome, often referred to as the gpl locus. nih.govnih.govfrontiersin.org In M. smegmatis, this locus contains approximately 30 genes spanning about 65 kb and includes the genes for the peptide core synthesis, glycosylation, and modification. nih.govresearchgate.netresearchgate.net

However, the organization of the gpl locus can vary between species. For instance, in M. abscessus and M. chelonae, the gpl locus is split into several parts. nih.govresearchgate.net A large cluster contains the genes for the synthesis of the tripeptide-aminoalcohol moiety, glycosylation, and subsequent methylation and acetylation modifications. nih.gov A second, smaller cluster located at a significant distance in the genome contains genes involved in the synthesis of the fatty acyl chain and its attachment to the peptide core. nih.govresearchgate.net Other related genes, including those potentially involved in regulation, are found scattered throughout the genome. nih.govresearchgate.net This fragmented organization suggests a species-specific evolutionary path for the regulation and synthesis of GPLs. nih.gov

Molecular Mechanisms Governing Glycopeptidolipid Transport Across the Mycobacterial Cell Envelope

Once synthesized in the cytoplasm, GPLs must be transported across the plasma membrane to the outer layers of the cell envelope. This crucial transport process is facilitated by a dedicated set of proteins, particularly members of the MmpL (Mycobacterial membrane protein Large) family.

In M. abscessus, the proteins MmpL4a and MmpL4b are essential for the export of GPLs. nih.govnih.govasm.orgnih.gov These large membrane proteins are thought to work in concert with MmpS4, which is proposed to help form a megacomplex of GPL biosynthesis and transport machinery at the bacterial pole. nih.govnih.gov The transport of GPLs across the plasma membrane also requires an integral membrane protein called Gap. nih.govpnas.org The MmpL proteins are believed to utilize the proton motive force to translocate the complex lipid molecules across the membrane. asm.org

Regulatory Elements and Transcription Factors Controlling Glycopeptidolipid X-1 Production

The production of GPLs is a tightly regulated process, ensuring that these complex molecules are synthesized in appropriate amounts and at the right time. While research into the specific regulatory elements for GPL X-1 is ongoing, studies in M. abscessus have identified a key transcription factor, GplR1. nih.govresearchgate.netbiorxiv.org

Phenotypic Consequences of Genetic Mutations and Disruptions in GPL X-1 Biosynthesis

The presence or absence of GPLs on the mycobacterial surface has profound consequences for the bacterium's colony morphology and its interaction with the host. A key phenotypic change associated with the loss of GPL production is the transition from a smooth (S) to a rough (R) colony morphotype. nih.govcdnsciencepub.com

Strains producing high levels of GPLs typically exhibit a smooth, glistening colony appearance. nih.gov In contrast, mutations in the genes involved in GPL biosynthesis or transport, such as mps1, mps2, mmpL4a, or mmpL4b, lead to a loss of surface GPLs and a rough, dry colony morphology. nih.govcdnsciencepub.complos.orgasm.org This S-to-R transition is not merely a cosmetic change; it is associated with significant alterations in the bacterium's physiology and virulence. nih.govnih.gov For instance, the rough variants often display increased aggregation and altered interactions with host cells, leading to a more pro-inflammatory response and increased virulence in animal models. nih.gov

Glycopeptidolipid X 1 in Mycobacterial Physiology and Surface Phenotypes

Glycopeptidolipid X-1 Influence on Colonial Morphology and Morphotype Switching (Smooth vs. Rough Variants)

The presence or absence of glycopeptidolipids (GPLs), including GPL X-1, on the mycobacterial cell surface is a primary determinant of colonial morphology, leading to a phenotypic switch between smooth (S) and rough (R) variants. frontiersin.orgoup.com Strains producing GPLs exhibit a smooth, glossy, and often wet-looking colony appearance. nih.gov Conversely, a deficiency in GPL biosynthesis or transport results in a rough, dry, and corded colony morphotype. frontiersin.orgnih.govplos.org This transition from a smooth to a rough morphology is a well-documented phenomenon in species such as Mycobacterium abscessus and Mycobacterium avium. frontiersin.orgresearchgate.net

The genetic basis for this switch is often linked to mutations within the gene clusters responsible for GPL synthesis and transport. frontiersin.orgnih.gov For instance, in M. abscessus, mutations in genes involved in the production and secretion of GPLs lead to the rough morphotype. mdpi.com Similarly, in Mycobacterium smegmatis, mutants with defects in the mps gene, which is responsible for the synthesis of the GPL tetrapeptide core, exhibit a rough colony morphology due to the complete absence of GPLs. nih.gov Even subtle alterations, such as changes in the acetylation or glycosylation of the GPL molecule, can be sufficient to trigger the transition from a smooth to a rough phenotype. oup.com

The correlation between GPL expression and colony morphology is so strong that the rough phenotype is often used as an indicator for screening for GPL-deficient mutants. nih.govharvard.edu The table below summarizes the key distinctions in colonial morphology based on GPL X-1 presence.

| Feature | Smooth (S) Variant (GPL X-1 Present) | Rough (R) Variant (GPL X-1 Absent) |

| Appearance | Glossy, wet, and rounded | Dry, wrinkled, and corded |

| Texture | Mucoid and easily dispersed | Aggregative and difficult to disperse |

| Genetic Basis | Functional GPL biosynthesis and transport genes | Mutations in GPL biosynthesis or transport genes |

| Associated Species | Mycobacterium avium, Mycobacterium abscessus, Mycobacterium smegmatis | Spontaneous or induced mutants of the aforementioned species |

Role of Glycopeptidolipid X-1 in Modulating Mycobacterial Surface Properties (e.g., Hydrophobicity)

Glycopeptidolipid X-1 plays a crucial role in defining the physicochemical properties of the mycobacterial surface, most notably its hydrophobicity. nih.govfrontiersin.org The amphiphilic nature of GPLs, with their hydrophilic sugar residues and hydrophobic fatty acyl chains, allows them to modulate the interaction of the bacterium with its environment. nih.gov The exposed fatty acyl tails of the GPLs are thought to render the bacterial surface more hydrophobic. nih.gov

In Mycobacterium abscessus, the transition from a smooth to a rough morphotype, which is caused by the loss of GPLs, leads to a dramatic increase in surface hydrophobicity. rsc.org This suggests that the hydrophilic sugar portions of the GPLs in smooth variants mask the underlying hydrophobic mycolic acids of the cell wall. rsc.org When GPLs are absent, these mycolic acids become exposed, resulting in a highly hydrophobic cell surface. rsc.org

Chemical force microscopy has provided direct evidence for the role of GPLs in controlling cell surface hydrophobicity, revealing that smooth bacteria display nanodomains with varying degrees of hydrophobicity, while rough variants have a more uniformly hydrophobic surface. rsc.org The degree of O-methylation of the GPL's fatty acyl chain has also been shown to influence the surface hydrophobicity of M. abscessus. acs.org

The modulation of surface hydrophobicity by GPL X-1 has significant implications for how mycobacteria interact with host cells and their environment, influencing processes such as adhesion and virulence. mdpi.comnih.gov

Glycopeptidolipid X-1 Contributions to Biofilm Formation and Sliding Motility Capabilities

The presence of Glycopeptidolipid X-1 is strongly correlated with the ability of mycobacteria to form biofilms and exhibit sliding motility. nih.govresearchgate.netnih.govfrontiersin.orgnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, and their formation is a critical aspect of mycobacterial persistence in various environments. frontiersin.org Sliding motility is a form of surface translocation that allows mycobacteria to spread across solid or semi-solid surfaces. nih.gov

Studies in Mycobacterium smegmatis have demonstrated that the absence of GPLs completely abolishes both sliding motility and the ability to form biofilms on surfaces like polyvinyl chloride (PVC). nih.govharvard.eduasm.org Mutants with defects in GPL biosynthesis consistently show a non-motile and biofilm-deficient phenotype. nih.govasm.org The proposed mechanism for the role of GPLs in these processes involves the modification of surface properties. The hydrophobic nature conferred by GPLs is thought to reduce the friction between the bacterial cell and the surface, thereby facilitating sliding motility. nih.gov For biofilm formation, GPLs are believed to play a crucial role in the initial attachment of bacteria to abiotic surfaces. nih.gov

Even partial defects in GPL biosynthesis, such as a lack of acetylation, can lead to a significant reduction in both sliding motility and biofilm formation, highlighting the importance of the complete and correct structure of the GPL molecule. nih.govharvard.edu The table below outlines the relationship between GPL X-1 and these two important mycobacterial behaviors.

| Capability | GPL X-1 Present | GPL X-1 Absent or Defective |

| Sliding Motility | Present; facilitates spreading on surfaces | Absent; results in a non-motile phenotype |

| Biofilm Formation | Promoted; enhances initial attachment to surfaces | Impaired or absent; leads to a biofilm-deficient phenotype |

| Underlying Mechanism | Modulation of surface hydrophobicity to reduce friction and promote adhesion | Increased surface friction and reduced adhesion capabilities |

Glycopeptidolipid X-1 and Bacterial Aggregation Phenomena (e.g., Clump and Cord Formation)

Glycopeptidolipid X-1 is also a key factor in determining the aggregation state of mycobacteria, influencing the formation of clumps and the characteristic serpentine (B99607) cords. nih.govresearchgate.net Cording, the growth of mycobacteria in tight, rope-like structures, is a well-known virulence factor for pathogenic mycobacteria. nih.gov

The presence of GPLs on the cell surface of smooth variants generally leads to a less aggregative state, allowing the bacteria to exist as a more uniform suspension. oup.com In contrast, the absence of GPLs in rough variants results in a highly aggregative phenotype, leading to the formation of clumps and prominent cords. nih.gov This is because the loss of the hydrophilic GPLs exposes the hydrophobic mycolic acids, which promotes strong cell-to-cell adhesion. rsc.org

In Mycobacterium abscessus, the transition from a smooth, GPL-producing morphotype to a rough, GPL-deficient morphotype is associated with the emergence of cording and increased virulence. nih.gov The formation of these large aggregates is thought to protect the bacteria from the host immune system. rsc.org Therefore, while GPLs are essential for the social behaviors of biofilm formation and sliding motility, their absence promotes a different kind of aggregation that is critical for the pathogenicity of certain mycobacterial species.

| Aggregation Phenomenon | GPL X-1 Present (Smooth Variant) | GPL X-1 Absent (Rough Variant) |

| Cell-to-Cell Adhesion | Reduced | Increased |

| Clump Formation | Minimal | Prominent |

| Cord Formation | Absent | Present and often pronounced |

| Implication for Virulence | Generally associated with a less virulent phenotype in some species | Associated with increased virulence and immune evasion in some species |

Mechanisms of Host Glycopeptidolipid X 1 Interaction and Immune Modulation

Molecular Interactions of Glycopeptidolipid X-1 with Host Cell Membranes and Components

Glycopeptidolipid X-1 is a key modulator of the physical and chemical properties of the mycobacterial cell surface, which in turn dictates the nature of its interactions with host cells. The presence of these GPLs confers a smooth (S) colony morphology, which is associated with a more hydrophobic surface. This hydrophobicity is believed to decrease the friction between the bacterium and hydrophilic surfaces, facilitating sliding motility and potentially influencing adhesion to host tissues. plos.org

The S and rough (R) variants of mycobacteria, distinguished by the presence or absence of GPLs, exhibit markedly different interactions with host cells. nih.gov The GPLs on the surface of S variants can mask underlying immunostimulatory molecules on the cell wall, such as phosphatidyl-myo-inositol mannosides (PIMs). plos.orgnih.gov This masking effect can delay the recognition of the bacteria by the host's innate immune system, potentially facilitating initial colonization. nih.govfrontiersin.org In contrast, the absence of GPLs in R variants exposes these pathogen-associated molecular patterns (PAMPs), leading to a more rapid and robust immune response. tandfonline.com

Furthermore, GPLs have been shown to interact with various host cell receptors, including Toll-like receptors (TLRs), complement receptors (CR3 and CR4), and the mannose receptor (MR). nih.gov These interactions can influence the efficiency of phagocytosis. For instance, some studies suggest that certain forms of GPLs can inhibit the uptake of mycobacteria by macrophages. nih.govnih.gov The specific structural features of the GPL, such as the degree of acetylation, can alter its interaction with these host cell receptors. nih.gov

| Feature | Impact of Glycopeptidolipid X-1 Presence (Smooth Variant) | Impact of Glycopeptidolipid X-1 Absence (Rough Variant) |

| Bacterial Surface | Hydrophobic, smooth morphology | More hydrophilic, rough morphology |

| Host Cell Adhesion | Influenced by surface hydrophobicity | Altered adhesion properties |

| Immune Recognition | Masks underlying PIMs, delaying immune response | Exposes PIMs, leading to rapid immune recognition |

| Phagocytosis | Can be inhibited | More readily phagocytosed |

Modulation of Host Innate Immune Responses by Glycopeptidolipid X-1

Glycopeptidolipid X-1 is a critical factor in the modulation of the host's innate immune response, influencing cytokine production, the engagement of pattern recognition receptors, and the behavior of key immune cells like macrophages.

The presence of GPL X-1 on the mycobacterial surface significantly dampens the production of pro-inflammatory cytokines by host cells. In smooth variants of Mycobacterium abscessus, the GPL layer masks underlying TLR2 ligands, preventing the stimulation of respiratory epithelial cells and thus inhibiting the release of interleukin-8 (IL-8). nih.gov Similarly, in macrophages, the presence of GPLs leads to a less robust production of Tumor Necrosis Factor alpha (TNF-α) compared to rough variants that lack GPLs. nih.govtandfonline.com The exposure of PAMPs in rough variants triggers a strong pro-inflammatory response, which can contribute to the acute and severe nature of infections caused by these strains. frontiersin.org

Toll-like receptor 2 (TLR2) is a key pattern recognition receptor involved in the recognition of mycobacterial components. The interaction of mycobacteria with TLR2 is heavily influenced by the presence of GPL X-1. In smooth, GPL-expressing variants, the GPLs effectively shield other cell wall components that are potent TLR2 agonists. nih.govfrontiersin.org This prevents TLR2 signaling in respiratory epithelial cells and reduces the subsequent inflammatory response. nih.govasm.org Consequently, the initial colonization of the airways by GPL-expressing mycobacteria may proceed without triggering a strong innate immune alarm. nih.gov In contrast, the absence of GPLs in rough variants allows for the direct engagement of TLR2 by exposed ligands, leading to a MyD88-dependent signaling cascade and a potent inflammatory response. tandfonline.com

Glycopeptidolipid X-1 has a profound impact on the interaction between mycobacteria and macrophages. The smooth variants, coated with GPLs, are generally phagocytosed into "tight" phagosomes containing a single bacterium. tandfonline.com This environment appears to be more favorable for the bacterium, as some studies suggest that it can inhibit phagosome maturation and acidification. nih.govasm.org This interference with the phagocytic pathway can contribute to the intracellular survival of the mycobacteria.

Conversely, the rough variants, which lack GPLs, tend to be taken up into "social" phagosomes containing multiple bacteria. tandfonline.com These phagosomes are more likely to fuse with lysosomes, creating a more hostile environment for the bacteria. nih.gov However, the strong inflammatory response triggered by rough variants can also lead to macrophage death, which may allow the bacteria to escape and spread. asm.org

| Immune Response | Effect of Glycopeptidolipid X-1 Presence (Smooth Variant) | Effect of Glycopeptidolipid X-1 Absence (Rough Variant) |

| Pro-inflammatory Cytokines | Suppressed production of IL-8 and TNF-α | Robust production of pro-inflammatory cytokines |

| TLR2 Engagement | Masking of TLR2 ligands, preventing signaling | Exposure of TLR2 ligands, activating signaling |

| Macrophage Phagosomes | Reside in "tight," single-bacterium phagosomes | Reside in "social," multi-bacterial phagosomes |

| Intracellular Fate | Inhibition of phagosome maturation | Promotion of phagosome-lysosome fusion |

Glycopeptidolipid X-1’s Impact on Host Cell Apoptotic Pathways (e.g., Mitochondrial Targeting, Cyclophilin D Interaction, Reactive Oxygen Species Production)

Recent research has unveiled a fascinating role for GPL X-1 in the modulation of host cell apoptosis, a programmed cell death mechanism that can be a crucial host defense against intracellular pathogens. The polar GPLs of M. abscessus have been shown to inhibit macrophage apoptosis. nih.govnih.gov This anti-apoptotic effect is achieved through a multi-pronged mechanism.

GPLs can be targeted to the mitochondria of the host cell. nih.gov There, they have been found to interact with cyclophilin D, a key regulator of the mitochondrial permeability transition pore (MPTP). nih.govnih.gov This interaction is dependent on the acetylation of the GPLs. nih.gov By interfering with the function of cyclophilin D, GPLs can prevent the opening of the MPTP, thereby preserving the mitochondrial transmembrane potential and preventing the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. nih.gov Furthermore, the presence of GPLs has been associated with a reduction in the production of reactive oxygen species (ROS), which are also potent inducers of apoptosis. frontiersin.orgnih.gov By inhibiting apoptosis, GPLs may limit the spread of the bacteria to neighboring cells. nih.gov

Glycopeptidolipid X-1 as a Determinant of Mycobacterial Pathogenicity and Virulence

The presence or absence of Glycopeptidolipid X-1 is a critical switch that determines the pathogenic potential and virulence of the mycobacterium. The smooth, GPL-expressing variants are often associated with initial colonization and the establishment of infection. nih.gov Their ability to dampen the innate immune response allows them to persist in the host without triggering a strong inflammatory reaction. frontiersin.org

However, the rough variants, which lack GPLs, are frequently associated with more severe and persistent infections. nih.govnih.gov The robust pro-inflammatory response they induce can lead to significant tissue damage. frontiersin.org While the rough variants are more susceptible to killing within macrophages, their ability to induce macrophage apoptosis can lead to their release and subsequent extracellular replication, sometimes forming large aggregates or "cords" that are difficult for other phagocytes to engulf. asm.org This transition from a smooth to a rough phenotype, often through mutations in the GPL biosynthesis or transport genes, can represent a strategy for the mycobacterium to adapt to the host environment and enhance its virulence. frontiersin.org

Correlation between GPL X-1 Expression and Virulence Phenotypes in Experimental Infection Models

There is a significant lack of specific research correlating the expression levels of GPL X-1 with virulence phenotypes of Mycobacterium xenopi in experimental infection models. While studies on other mycobacteria, such as members of the Mycobacterium avium complex (MAC), have established a clear link between the presence and structure of glycopeptidolipids (GPLs) and the virulence of the pathogen, similar data for GPL X-1 is not present in the reviewed literature.

For context, in Mycobacterium avium, the loss or alteration of GPLs has been shown to result in attenuated virulence in mouse infection models. Strains lacking GPLs often exhibit a different colony morphology and are more readily cleared by the host immune system. It is hypothesized that GPLs contribute to virulence by providing a protective barrier on the bacterial surface and by modulating the host's immune recognition. However, without specific studies on M. xenopi and GPL X-1, it is not possible to definitively state that a similar correlation exists.

Table 1: Correlation of GPL Expression and Virulence in Mycobacteria (General Findings)

| Mycobacterial Species | GPL Status | Virulence Phenotype in Experimental Models |

| Mycobacterium avium | GPL-sufficient | Higher bacterial loads in tissues, persistent infection. |

| Mycobacterium avium | GPL-deficient/modified | Attenuated virulence, increased clearance by host. |

| Mycobacterium xenopi | GPL X-1 Present | Data not available |

| Mycobacterium xenopi | GPL X-1 Absent/Modified | Data not available |

This table illustrates findings from other mycobacteria to provide context due to the absence of specific data for GPL X-1.

Effects on Intracellular Replication and Dissemination within Host Cellular Environments

Specific data on the effects of GPL X-1 on the intracellular replication and dissemination of Mycobacterium xenopi within host cells, such as macrophages, are not detailed in the available research. The ability of pathogenic mycobacteria to survive and replicate within host macrophages is a key aspect of their pathogenicity.

In other mycobacterial species, GPLs have been implicated in facilitating intracellular survival. For instance, some studies suggest that GPLs may inhibit the fusion of the phagosome with the lysosome, thereby protecting the bacterium from the harsh enzymatic environment of the lysosome. Furthermore, GPLs have been associated with the motility and biofilm formation of some mycobacteria, which could play a role in their dissemination within the host. Strains of M. avium with smooth colony morphologies, which is associated with GPL expression, have been observed to spread more than rough morphotypes that lack GPLs.

Without direct experimental evidence, the role of GPL X-1 in these processes for M. xenopi remains speculative.

Modulation of Host Inflammatory Profiles by Glycopeptidolipid X-1 Present or Absent Mycobacterial Strains

The specific modulatory effects of GPL X-1 from Mycobacterium xenopi on host inflammatory profiles have not been extensively characterized. While GPL X-1 is described as immunogenic, the precise nature of the immune response it elicits is not well-documented.

Studies on GPLs from the Mycobacterium avium complex have revealed a complex and sometimes contradictory role in immune modulation. Some research indicates that these GPLs can downregulate Th1-type responses, which would be beneficial for the intracellular survival of the pathogen. In contrast, other studies have shown that certain GPL structures can stimulate the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 through pathways involving Toll-like receptor 2 (TLR2). The loss of GPL expression in M. avium has been linked to increased macrophage activation and a more robust pro-inflammatory response. This suggests that in some contexts, GPLs may serve to dampen the host's inflammatory response to the benefit of the bacterium.

Table 2: Modulation of Host Inflammatory Cytokines by Mycobacterial GPLs (General Findings)

| Mycobacterial Strain | GPL Status | Effect on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) |

| Mycobacterium avium | GPL-sufficient | Can either suppress or induce, depending on specific GPL structure. |

| Mycobacterium avium | GPL-deficient | Increased production of pro-inflammatory cytokines. |

| Mycobacterium xenopi | GPL X-1 Present | Data not available |

| Mycobacterium xenopi | GPL X-1 Absent/Modified | Data not available |

This table illustrates findings from other mycobacteria to provide context due to the absence of specific data for GPL X-1.

Advanced Research Methodologies and Future Perspectives in Glycopeptidolipid X 1 Studies

The Power of "Omics" in Unraveling GPL X-1 Biology

Modern high-throughput "omics" technologies are revolutionizing the study of complex biological molecules like GPL X-1. Comparative genomics, for instance, allows researchers to identify the genes responsible for GPL biosynthesis by comparing the genomes of GPL-producing and non-producing mycobacterial species. nih.govfrontiersin.org In species like Mycobacterium smegmatis, the genes for GPL biosynthesis are conveniently clustered in a single "GPL locus". nih.gov However, in other species, such as M. abscessus and M. chelonae, these genes are scattered throughout the genome, suggesting a more complex evolutionary path. nih.gov

Transcriptomic analysis, specifically RNA sequencing (RNA-seq), provides a snapshot of gene expression under different conditions. This is crucial for understanding how the production of GPLs is regulated. A recent study on M. abscessus used RNA-seq to analyze a mutant lacking a specific transcription factor. The results showed that 118 genes were differentially expressed, including the entire GPL biosynthesis and export gene cluster, as well as a newly identified locus for a related molecule called GP8L. researchgate.netbiorxiv.org This demonstrates the power of RNA-seq in identifying regulatory networks controlling GPL production. researchgate.net

Key "Omics" Applications in GPL Research:

| Technology | Application | Key Findings |

| Comparative Genomics | Identification of GPL biosynthesis genes by comparing different mycobacterial species. nih.govfrontiersin.org | Revealed conserved and species-specific organization of GPL gene loci. nih.gov |

| RNA Sequencing (RNA-seq) | Characterization of the transcriptome to understand the regulation of GPL-related genes. researchgate.netbiorxiv.org | Identified a transcription factor that positively regulates the entire GPL biosynthesis and export gene cluster in M. abscessus. researchgate.netbiorxiv.org |

Precision Tools: Genetic Manipulation for Functional Analysis

To understand the precise function of GPL X-1, scientists are employing sophisticated genetic tools to create specific mutations in the genes responsible for its synthesis and transport. Techniques like recombineering and allelic exchange allow for the targeted disruption or modification of genes within the GPL biosynthetic pathway. nih.govnih.gov

For example, the creation of deletion mutants, where a specific gene in the GPL locus is removed, has been instrumental in confirming the role of these genes in GPL production. nih.gov A one-step single cross-over system has been developed to facilitate the rapid generation of gene disruption and conditional mutants in M. abscessus, a species known to be difficult to manipulate genetically. nih.gov This has enabled researchers to create strains with varying levels of GPLs to study their impact on bacterial properties and virulence. nih.gov

Modeling the Host-Pathogen Dance: In Vitro Cell Culture Systems

To investigate how GPL X-1 interacts with the host immune system, researchers rely on a variety of in vitro cell culture models. These models provide a controlled environment to study the complex interplay between mycobacteria and host cells. Commonly used cell types include human peripheral blood monocytes, macrophages, and the human monocytic cell line THP-1. nih.gov

Studies using these models have shown that GPLs can modulate the host's immune response. For instance, GPLs have been observed to influence the production of key signaling molecules called cytokines by infected macrophages. theses.fr Electron microscopy of macrophages treated with GPLs has revealed perturbations in their membrane ultrastructure, which may explain the observed alterations in cell function. nih.gov The ability to study these interactions at the cellular level is critical for understanding how GPLs contribute to the establishment and progression of mycobacterial infections.

From Petri Dish to Whole Organism: The Role of Animal Models

While in vitro models are invaluable, animal models are essential for assessing the comprehensive impact of GPL X-1 on pathogenesis and virulence in a living organism. The zebrafish (Danio rerio) and mouse models are widely used in mycobacterial research. researchgate.netnih.gov

The zebrafish model, with its transparent embryos, offers a unique opportunity to visualize the infection process in real-time. frontiersin.org It has been instrumental in dissecting the mechanisms of M. abscessus pathogenesis, including the formation of cords and granulomas. frontiersin.org Studies using zebrafish have shown that a lack of GPLs leads to increased virulence and the formation of abscesses. frontiersin.orgnih.gov

Mouse models are also crucial for studying the host immune response to mycobacterial infection and the role of GPLs in this process. nih.gov Research using mice has demonstrated that GPL-deficient mutants can have altered survival rates within the host. plos.org These animal models provide a platform to study the complex, multi-faceted interactions between the mycobacterium and the host's immune system, offering insights that cannot be obtained from in vitro studies alone.

Charting Unexplored Territories: The Mysteries of GPL X-1 Biology

Despite significant progress, many aspects of GPL X-1 biology and its regulation remain enigmatic. A key area for future research is the regulatory network that governs GPL expression. While a positive regulator, GplR1, has been identified in M. abscessus, the signals that control its activity are unknown. researchgate.net It is possible that environmental cues within the host, such as nutrient availability or stress, could trigger changes in GPL production. The discovery that GPL production is a regulated process suggests that even strains that appear smooth in the laboratory might down-regulate GPL expression within a patient, thereby altering their virulence. researchgate.netbiorxiv.org

Another unexplored area is the potential interplay between GPLs and other components of the mycobacterial cell envelope. The cell wall is a dynamic structure, and changes in one component, such as peptidoglycan cross-linking, have been shown to affect the surface expression of GPLs. asm.org Understanding these complex interactions is crucial for a complete picture of GPL function.

Deeper Dives: Unraveling Structure-Function Relationships

A major goal of future research is to establish a clear link between the specific chemical structure of GPL X-1 and its biological functions. While the core structure of many GPLs is known, the precise role of the various modifications, such as glycosylation, methylation, and acetylation, is not fully understood. nih.govnih.govasm.org

Advanced analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, are being used to determine the detailed structures of different GPL variants. nih.govresearchgate.netasm.org By correlating these structural details with functional data from genetic mutants and in vitro and in vivo models, researchers can begin to understand how specific chemical moieties contribute to activities like immunomodulation and biofilm formation. This knowledge could pave the way for the rational design of molecules that target these interactions.

Broadening the Horizon: The Future of Serine-Containing Glycopeptidolipid Research

The study of GPL X-1 opens up a broader field of inquiry into the entire class of serine-containing glycopeptidolipids. nih.govnih.gov These molecules, which have been identified in species like Mycobacterium xenopi, represent a distinct and less-studied branch of the GPL family. nih.govnih.gov

Future research should focus on identifying and characterizing other serine-containing GPLs from different mycobacterial species. This will involve a combination of lipidomics to detect these molecules and genomics to identify the biosynthetic pathways responsible for their production. Understanding the distribution of serine-containing GPLs across the mycobacterial genus will provide insights into their evolutionary origins and their potential roles in the diverse lifestyles of these bacteria.

Furthermore, the biomedical significance of serine metabolism, the source of the serine in GPL X-1, is a growing area of interest, particularly in the context of cancer and immune responses. nih.govfrontiersin.org Exploring the connections between mycobacterial serine metabolism, GPL production, and host-pathogen interactions could reveal novel therapeutic targets. Strategic directions for future research will likely involve a multidisciplinary approach, combining microbiology, chemistry, immunology, and clinical research to fully elucidate the importance of this unique class of mycobacterial lipids.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting GPL X1 glycopeptidolipid in clinical samples, and how are cross-reactivity issues addressed?

- Methodological Answer : Enzyme-linked immunosorbent assay (ELISA) is widely used to detect serum IgA antibodies against GPL core antigens in Mycobacterium avium complex (MAC) lung disease. Protocols involve coating plates with GPL core antigen and measuring optical density ratios (cutoff ≥ 0.7). However, cross-reactivity with other nontuberculous mycobacteria (NTM) species (e.g., M. abscessus, M. chelonae) that express surface GPL must be addressed. To mitigate false positives, confirmatory testing via PCR or culture is recommended .

Q. How is GPL X1 utilized as a biomarker to assess disease progression in MAC lung disease?

- Methodological Answer : Studies correlate serum GPL core IgA levels with radiographic severity. For example, patients with nodular shadows (10–30 mm) showed significantly higher IgA titers than those with smaller nodules (<10 mm). Researchers should quantify disease extent using chest CT scoring systems (e.g., counting affected lung segments) and pair these with serological data. Statistical analysis (e.g., Spearman’s rank correlation) is critical to validate associations .

Advanced Research Questions

Q. How do structural variations in GPL X1 influence the virulence and colony morphology of NTM species?

- Methodological Answer : GPL X1’s oligosaccharide chain modifications impact bacterial adhesion and biofilm formation. Advanced approaches include:

- Mass spectrometry : To characterize GPL X1’s lipid and sugar moieties.

- Genetic knockout models : Deleting gpl biosynthesis genes (e.g., gtf1, gtf2) to study morphological shifts (smooth-to-rough colony transition) and virulence attenuation in murine models .

Q. How can conflicting data on GPL X1’s diagnostic specificity be resolved across heterogeneous study populations?

- Methodological Answer : Discrepancies arise due to variations in patient demographics (e.g., immunocompromised vs. immunocompetent) or co-infections. Researchers should:

- Stratify cohorts : By comorbidities (e.g., rheumatoid arthritis) or NTM species.

- Use multiplex assays : To differentiate MAC-specific GPL from cross-reactive epitopes.

- Validate findings : In multicenter studies with larger sample sizes (e.g., >100 patients) to improve statistical power .

Q. What experimental models are optimal for studying GPL X1’s role in host-pathogen interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.